3-Phenyl-2-sulfanylidene-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one
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Overview
Description
3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a tetrahydropyrimidine ring with a phenyl group, a thioxo group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-keto ester with thiourea and an aldehyde in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Base such as sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as recrystallization or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone
Reduction: Reduction of the carbonyl group to an alcohol
Substitution: Nucleophilic substitution at the phenyl ring or the trifluoromethyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists
Organic Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties
Industrial Applications: Use in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access
Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-4-thiazolidinone derivatives: Similar structure with a thiazolidinone ring instead of a tetrahydropyrimidine ring
Trifluoromethyl-substituted pyrimidines: Compounds with a trifluoromethyl group on a pyrimidine ring
Uniqueness
3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one is unique due to the combination of its structural features:
Tetrahydropyrimidine ring: Provides a versatile scaffold for chemical modifications
Thioxo group: Contributes to its reactivity and potential biological activity
Trifluoromethyl group: Enhances its lipophilicity and metabolic stability
This compound’s unique combination of functional groups makes it a valuable target for research and development in various scientific fields.
Properties
CAS No. |
90715-76-7 |
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Molecular Formula |
C11H9F3N2OS |
Molecular Weight |
274.26 g/mol |
IUPAC Name |
3-phenyl-2-sulfanylidene-5-(trifluoromethyl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H9F3N2OS/c12-11(13,14)8-6-15-10(18)16(9(8)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18) |
InChI Key |
RBBXGGZLRKNFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C(=S)N1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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